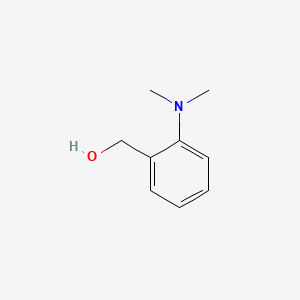

(2-(Dimethylamino)phenyl)methanol

Description

Properties

IUPAC Name |

[2-(dimethylamino)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-10(2)9-6-4-3-5-8(9)7-11/h3-6,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKMNUXTRORHIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197023 | |

| Record name | Benzenemethanol, 2-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4707-56-6 | |

| Record name | Benzenemethanol, 2-(dimethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004707566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, 2-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(dimethylamino)phenyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-(Dimethylamino)phenyl)methanol (CAS: 4707-56-6)

Prepared by a Senior Application Scientist

This document provides a comprehensive technical overview of (2-(Dimethylamino)phenyl)methanol, a versatile bifunctional organic compound of interest to researchers in synthetic chemistry and drug discovery. While its direct applications in pharmaceuticals are not extensively documented, its structure presents a valuable scaffold for building more complex molecules. This guide synthesizes available data and provides expert insights into its properties, synthesis, reactivity, and safe handling.

Core Molecular Profile and Physicochemical Properties

This compound, also known as 2-(dimethylamino)benzyl alcohol, is an aromatic compound featuring both a tertiary amine and a primary alcohol functional group.[1] This ortho-substituted arrangement creates a molecule with unique steric and electronic properties, influencing its reactivity and potential as a ligand or synthetic intermediate. The dimethylamino group imparts basicity and can act as a directing group in electrophilic aromatic substitution, while the benzylic alcohol is a key site for nucleophilic substitution or oxidation.[1]

The physical state of the compound is reported as either a solid or liquid, which is typically dependent on its purity and the ambient conditions.[1] It is expected to be soluble in polar organic solvents.[1]

Table 1: Physicochemical and Computed Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 4707-56-6 | [1] |

| Molecular Formula | C₉H₁₃NO | [1] |

| Molecular Weight | 151.21 g/mol | [1] |

| Synonyms | 2-(Dimethylamino)benzyl alcohol, o-(Dimethylamino)benzyl alcohol | [1] |

| Boiling Point (Calculated) | 541.60 K | Cheméo |

| Water Solubility (log₁₀WS, Calculated) | -1.52 mol/L | Cheméo |

| Octanol/Water Partition Coeff. (logP, Calculated) | 1.245 | Cheméo |

Note: Some properties are based on computational models from sources like Cheméo and should be confirmed with experimental data where possible.

Proposed Synthesis: A Mechanistic Perspective

The choice of reducing agent is critical for this transformation. A complex metal hydride like lithium aluminum hydride (LiAlH₄) would be effective but is often unnecessarily reactive for reducing an aldehyde and requires strictly anhydrous conditions and a more complex workup. A superior choice for both laboratory and process scale is sodium borohydride (NaBH₄) .

Causality in Reagent Selection:

-

Selectivity: NaBH₄ is a mild reducing agent, highly selective for aldehydes and ketones. It will not reduce other potential functional groups, which is a key principle of green and efficient chemistry.

-

Safety & Practicality: Unlike LiAlH₄, NaBH₄ reacts slowly and controllably with protic solvents like methanol or ethanol. This allows the reaction to be run under more convenient and safer conditions, and the workup is a straightforward aqueous quench.

Caption: Proposed workflow for the synthesis of this compound.

Protocol 1: Representative Synthesis via Aldehyde Reduction

This is a representative protocol based on established chemical principles. Researchers should perform their own optimization and safety assessment.

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(Dimethylamino)benzaldehyde (1.0 eq) in methanol (approx. 0.2 M concentration).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0°C. This is crucial to moderate the initial exothermic reaction upon addition of the hydride.

-

Reagent Addition: Slowly add sodium borohydride (1.1 eq) to the stirred solution in small portions. The slow addition prevents excessive foaming and temperature rise.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

-

Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly add deionized water to quench the excess NaBH₄. A dilute solution of HCl can also be used until gas evolution ceases.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x volume of aqueous layer).

-

Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure this compound.

Spectroscopic Characterization (Predicted)

No definitive, publicly archived experimental spectra for this compound were identified. However, based on its structure, a complete set of predicted ¹H and ¹³C NMR signals can be proposed. This predictive analysis is a fundamental skill for chemists to verify the identity and purity of their synthesized compounds.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.20 - 7.40 | Multiplet | 4H | Ar-H | Aromatic protons in a complex splitting pattern due to ortho substitution. |

| ~ 4.70 | Singlet | 2H | -CH₂ -OH | Benzylic protons adjacent to an oxygen atom are deshielded. |

| ~ 3.50 | Broad Singlet | 1H | -OH | Hydroxyl proton; chemical shift is variable and signal may be broad. |

| ~ 2.70 | Singlet | 6H | -N(CH₃ )₂ | Protons on methyl groups attached to a nitrogen atom. |

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 152 | C -N(CH₃)₂ | Aromatic carbon directly attached to the electron-donating nitrogen atom is deshielded. |

| ~ 138 | C -CH₂OH | Quaternary aromatic carbon attached to the methylene group. |

| ~ 128 - 130 | Ar-C H | Aromatic carbons in the typical range. |

| ~ 122 - 125 | Ar-C H | Aromatic carbons in the typical range. |

| ~ 64 | -C H₂-OH | Benzylic carbon attached to oxygen. |

| ~ 44 | -N(C H₃)₂ | Carbon of the two equivalent methyl groups attached to nitrogen. |

Reactivity and Synthetic Utility

The utility of this compound stems from the distinct reactivity of its two functional groups. The tertiary amine is a Lewis base and can be protonated or quaternized. The primary benzylic alcohol is a versatile handle for further transformations.

Caption: Key reactivity pathways for this compound.

A common and highly valuable transformation is the conversion of the alcohol to a more reactive leaving group, such as a benzyl halide. This converts the molecule into an effective electrophile for introducing the 2-(dimethylamino)benzyl moiety into other molecules.

Protocol 2: Conversion to 2-(Dimethylamino)benzyl Chloride

This is a representative protocol. Thionyl chloride is highly corrosive and reacts violently with water; it must be handled with extreme care in a chemical fume hood.

-

Setup: To a stirring solution of this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0°C under an inert atmosphere (N₂ or Ar), add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

-

Addition of Reagent: Add thionyl chloride (SOCl₂, 1.2 eq) dropwise via a syringe. The DMF catalyst facilitates the formation of the Vilsmeier reagent, which is the active chlorinating agent.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Workup: Once the reaction is complete, carefully pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid and SOCl₂.

-

Extraction: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude benzyl chloride, which can be used directly or purified if necessary.

Safety and Handling

A specific Safety Data Sheet (SDS) for CAS 4707-56-6 is not widely available. Therefore, safety precautions must be derived from the known hazards of its functional groups and the closely related precursor, 2-(Dimethylamino)benzaldehyde.[2] Amine-containing compounds can be skin and respiratory irritants, and benzyl alcohols can be harmful if swallowed.[2]

Table 4: Hazard Profile based on Precursor (2-(Dimethylamino)benzaldehyde)

| Hazard Type | Classification | Precautionary Actions |

|---|---|---|

| Acute Toxicity | Harmful if swallowed, by inhalation, or in contact with skin. | Do not ingest. Avoid breathing dust/fumes. Wash hands thoroughly after handling. |

| Skin Irritation | Causes skin irritation. | Wear protective gloves and clothing. |

| Eye Irritation | Causes serious eye irritation. | Wear safety glasses with side-shields or goggles. |

Handling Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.

Conclusion

This compound is a structurally interesting synthetic building block whose full potential is yet to be broadly explored in the public domain. Its synthesis is readily achievable through the reduction of the corresponding aldehyde, and its bifunctional nature allows for a diverse range of subsequent chemical transformations. While a lack of extensive published data requires researchers to rely on sound chemical principles for its synthesis and characterization, the framework provided in this guide offers a solid foundation for its use in research and development programs.

References

- [Reserved for future reference]

-

Chemsrc. (2025). 2-(Dimethylamino)benzaldehyde | CAS#:579-72-6. Retrieved January 16, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of (2-(Dimethylamino)phenyl)methanol from Aniline Derivatives

This guide provides a comprehensive overview of the synthetic routes to (2-(Dimethylamino)phenyl)methanol, a valuable building block in pharmaceutical and materials science. We will delve into the core chemical principles, provide detailed experimental protocols, and discuss the rationale behind methodological choices, ensuring a thorough understanding for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound

This compound and its derivatives are key intermediates in the synthesis of a wide range of biologically active molecules and functional materials. The presence of the dimethylamino group and the hydroxymethyl substituent on the aromatic ring provides multiple points for further chemical modification, making it a versatile scaffold in drug discovery.[1][2] For instance, the dimethylamine moiety is a common pharmacophore in many FDA-approved drugs.[1][2] This guide will focus on the practical synthesis of this compound starting from readily available aniline derivatives.

Core Synthetic Strategy: Directed Ortho-Metalation (DoM)

The most efficient and regioselective method for the synthesis of this compound from N,N-dimethylaniline is through a process known as Directed ortho-Metalation (DoM).[3][4][5] This powerful technique allows for the specific functionalization of the position ortho (adjacent) to a directing metalation group (DMG) on an aromatic ring.[3][5][6]

The Principle of DoM:

In this reaction, the dimethylamino group (-NMe₂) acts as the DMG.[3] It coordinates to a strong organolithium base, typically n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), bringing the base into close proximity to the ortho-protons.[3][5][7] This proximity effect facilitates the deprotonation of the ortho-position, forming a highly reactive aryllithium intermediate.[3][7] This intermediate can then be quenched with an electrophile to introduce a new substituent exclusively at the ortho-position.[3][4] This high regioselectivity is a significant advantage over traditional electrophilic aromatic substitution reactions, which often yield a mixture of ortho and para products.[3]

The following diagram illustrates the general mechanism of Directed ortho-Metalation.

Caption: General workflow of a Directed ortho-Metalation (DoM) reaction.

Synthesis of this compound: A Two-Step Approach

The synthesis of the target molecule from N,N-dimethylaniline is typically achieved in two key steps:

-

Formylation: Introduction of a formyl group (-CHO) at the ortho-position of N,N-dimethylaniline to produce 2-(Dimethylamino)benzaldehyde.

-

Reduction: Reduction of the formyl group to a hydroxymethyl group (-CH₂OH) to yield this compound.

Step 1: Ortho-Formylation of N,N-Dimethylaniline

This crucial step utilizes the DoM strategy. N,N-dimethylaniline is first treated with a strong lithium base to generate the ortho-lithiated species, which is then reacted with a suitable formylating agent.

Experimental Protocol:

Materials:

-

N,N-dimethylaniline

-

n-Butyllithium (solution in hexanes)

-

N,N-Dimethylformamide (DMF)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, and condenser

-

Inert atmosphere setup (nitrogen or argon)

Procedure:

-

Reaction Setup: Under an inert atmosphere, a solution of N,N-dimethylaniline (1.0 eq) in anhydrous diethyl ether or THF is prepared in a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser. The flask is cooled to 0 °C in an ice bath.

-

Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. The reaction mixture is then stirred at room temperature for 2 hours to ensure complete lithiation.

-

Formylation: The reaction mixture is cooled back down to 0 °C. Anhydrous N,N-dimethylformamide (DMF, 1.2 eq) is then added dropwise. DMF serves as the electrophile, providing the formyl group. The mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-(Dimethylamino)benzaldehyde.[8][9][10]

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Organolithium reagents are highly reactive towards oxygen and moisture. Therefore, the reaction must be carried out under an inert atmosphere of nitrogen or argon to prevent their decomposition.[5]

-

Anhydrous Solvents: Water reacts with and deactivates the organolithium base. The use of anhydrous solvents is critical for the success of the reaction.

-

Low Temperature: The initial lithiation and the subsequent formylation are exothermic reactions. Maintaining a low temperature helps to control the reaction rate and prevent unwanted side reactions.

The following diagram illustrates the workflow for the ortho-formylation of N,N-dimethylaniline.

Caption: Experimental workflow for the synthesis of 2-(Dimethylamino)benzaldehyde.

Step 2: Reduction of 2-(Dimethylamino)benzaldehyde

The second step involves the reduction of the aldehyde functional group to a primary alcohol. This can be achieved using various reducing agents. Sodium borohydride (NaBH₄) is a common and convenient choice due to its mild nature and high selectivity for aldehydes and ketones.

Experimental Protocol:

Materials:

-

2-(Dimethylamino)benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol or ethanol

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A solution of 2-(Dimethylamino)benzaldehyde (1.0 eq) in methanol or ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled to 0 °C in an ice bath.

-

Reduction: Sodium borohydride (1.5 eq) is added portion-wise to the stirred solution. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature below 20 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

-

Work-up: The reaction is quenched by the slow addition of water. The bulk of the alcohol solvent is removed under reduced pressure. The aqueous residue is then extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

-

Protic Solvent: The reduction with sodium borohydride is typically carried out in a protic solvent like methanol or ethanol, which also serves to protonate the intermediate alkoxide.

-

Excess Reducing Agent: A slight excess of sodium borohydride is used to ensure complete reduction of the aldehyde.

The following diagram illustrates the workflow for the reduction of 2-(Dimethylamino)benzaldehyde.

Sources

- 1. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 4. Directed Ortho Metalation [organic-chemistry.org]

- 5. grokipedia.com [grokipedia.com]

- 6. baranlab.org [baranlab.org]

- 7. uwindsor.ca [uwindsor.ca]

- 8. biosynth.com [biosynth.com]

- 9. scbt.com [scbt.com]

- 10. echemi.com [echemi.com]

Physical and chemical properties of (2-(Dimethylamino)phenyl)methanol

An In-Depth Technical Guide to (2-(Dimethylamino)phenyl)methanol: Properties, Synthesis, and Applications

Introduction

This compound, also known by its CAS Number 63321-79-9, is an aromatic amino alcohol that presents a unique combination of functional groups: a primary alcohol and a tertiary benzylic amine.[1] This structure makes it a versatile building block and an intriguing subject for research in synthetic chemistry, materials science, and particularly in the field of medicinal chemistry. The presence of the dimethylamino moiety is significant, as this functional group is a common pharmacophore found in a wide array of FDA-approved drugs, contributing to factors such as solubility, receptor binding, and metabolic stability.[2]

This guide provides a comprehensive overview of the physical and chemical properties of this compound, explores plausible synthetic routes and reactivity, details its potential applications as a scaffold in drug development, and provides robust analytical protocols for its characterization. The content is tailored for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound.

Physicochemical Properties

The molecular structure of this compound features a benzene ring substituted at the ortho positions with a hydroxymethyl (-CH₂OH) group and a dimethylaminomethyl (-CH₂N(CH₃)₂) group. This arrangement allows for potential intramolecular hydrogen bonding between the alcohol's hydroxyl group and the nitrogen of the amino group, which can influence its conformation and reactivity.

Below is a summary of its key identifying and computed properties. While extensive experimental data on physical properties like melting and boiling points are not widely published, the data available from chemical databases provide a solid foundation for its characterization.

Table 1: Physicochemical and Computed Properties of this compound

| Property | Value | Source |

| IUPAC Name | {2-[(dimethylamino)methyl]phenyl}methanol | [1] |

| Synonyms | o-(N,N-dimethylaminomethyl)benzyl alcohol | [1] |

| CAS Number | 63321-79-9 | [1] |

| Molecular Formula | C₁₀H₁₅NO | [1] |

| Molecular Weight | 165.23 g/mol | [1] |

| Exact Mass | 165.115 g/mol | [1] |

| Physical Form | Solid (Predicted) | |

| Topological Polar Surface Area (PSA) | 23.5 Ų | [3] |

| XLogP3 (Computed) | 0.9 | N/A |

| Hydrogen Bond Donor Count | 1 | N/A |

| Hydrogen Bond Acceptor Count | 2 | N/A |

| Rotatable Bond Count | 3 | N/A |

*Note: Physical form and PSA are based on closely related structural analogs and are provided for estimation.

Synthesis and Chemical Reactivity

Plausible Synthetic Pathway

While specific literature detailing the synthesis of this compound is sparse, a highly plausible and efficient route is the Mannich reaction . This reaction is a cornerstone of organic synthesis for producing aminoalkyl chains. In this context, it would involve the aminoalkylation of a phenol, followed by reduction. A related procedure is used to synthesize 2,4,6-tris(dimethylaminomethyl)phenol.[4]

A more direct, albeit hypothetical, pathway would involve the reduction of 2-(dimethylaminomethyl)benzoic acid or its corresponding ester. The synthesis would proceed as follows:

-

Starting Material : 2-Methylbenzoic acid is brominated at the benzylic position to yield 2-(bromomethyl)benzoic acid.

-

Amination : The bromo derivative is reacted with dimethylamine in a nucleophilic substitution reaction to replace the bromine atom, yielding 2-(dimethylaminomethyl)benzoic acid.

-

Reduction : The carboxylic acid is then reduced to a primary alcohol using a suitable reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).

Chemical Reactivity

The reactivity of this compound is governed by its two primary functional groups:

-

Tertiary Amine : The dimethylamino group is basic and can be protonated to form an ammonium salt, which significantly increases water solubility. The lone pair of electrons on the nitrogen atom also makes it nucleophilic.

-

Primary Alcohol : The hydroxymethyl group can undergo reactions typical of primary alcohols, including:

-

Oxidation : It can be oxidized to an aldehyde using mild oxidizing agents like Pyridinium chlorochromate (PCC) or to a carboxylic acid using stronger agents like potassium permanganate (KMnO₄).

-

Esterification : It can react with carboxylic acids or their derivatives (e.g., acyl chlorides) under acidic conditions to form esters. This is a common strategy in prodrug development to modify a compound's lipophilicity.[5]

-

Alkylation/Etherification : The hydroxyl proton can be removed by a strong base to form an alkoxide, which can then act as a nucleophile to form ethers.

-

The ortho-positioning of the two functional groups may lead to unique reactivity, such as participation in chelation with metal ions or intramolecular catalysis where the amine group facilitates a reaction at the alcohol center.

Potential Applications in Drug Development

The true value of this compound for drug development professionals lies in its utility as a molecular scaffold. The dimethylamino group is a key feature in numerous active pharmaceutical ingredients (APIs) spanning various therapeutic classes.[2]

-

Scaffold for Bioactive Molecules : This compound provides a simple, yet versatile, aromatic core that can be elaborated upon. The alcohol functionality serves as a convenient handle for attaching other molecular fragments through ester or ether linkages, allowing for the rapid generation of a library of candidate compounds in structure-activity relationship (SAR) studies.

-

Precursor to CNS-Active Agents : Many central nervous system (CNS) drugs, including antidepressants like Venlafaxine and muscle relaxants like Orphenadrine, contain a dimethylaminoethyl or related pharmacophore.[2] The structure of this compound provides a foundational piece for synthesizing analogs of such drugs. Its inherent properties can be fine-tuned to optimize blood-brain barrier penetration and target engagement.

-

Fragment-Based Drug Design (FBDD) : In FBDD, small, low-complexity molecules ("fragments") are screened for binding to a biological target. This compound is an ideal candidate for a fragment library due to its low molecular weight (165.23 g/mol ) and the presence of key interaction-mediating groups (H-bond donor/acceptor, aromatic ring).

Experimental Protocols: Analytical Characterization

Accurate characterization is critical for any chemical compound used in research and development. Below is a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a standard method for volatile and semi-volatile compounds.

Protocol: GC-MS Analysis

This protocol is designed to confirm the identity and assess the purity of a synthesized batch of this compound.

1. Objective: To obtain the mass spectrum of the compound for structural confirmation and to determine its purity by assessing the relative area of the primary peak.

2. Materials and Equipment:

-

Sample of this compound

-

Methanol (HPLC grade) as the elution and sample solvent.[6]

-

Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Capillary Column: A low-polarity column such as a DB-5ms or HP-5ms (cross-linked 5% diphenyl/95% dimethyl polysiloxane) is suitable.

-

Autosampler vials (2 mL) with PTFE-lined caps.

-

Microliter syringes.

3. Sample Preparation:

-

Rationale : Proper dilution is crucial to avoid column overloading and ensure sharp, symmetrical peaks.

-

Procedure : a. Prepare a stock solution by accurately weighing approximately 10 mg of the sample and dissolving it in 10 mL of methanol in a volumetric flask to create a 1 mg/mL solution. b. Perform a serial dilution to create a working sample of approximately 10 µg/mL. For instance, dilute 100 µL of the stock solution into 10 mL of methanol. c. Transfer the final solution to a 2 mL autosampler vial and cap securely.

4. GC-MS Instrumentation and Conditions:

-

Rationale : The temperature program is designed to ensure the compound elutes in a reasonable time frame without decomposition, while the MS parameters are set for effective ionization and fragmentation.

-

GC Parameters :

-

Injector Temperature : 250 °C

-

Injection Mode : Split (e.g., 50:1 ratio) to prevent overloading.

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program :

-

Initial Temperature: 80 °C, hold for 1 minute.

-

Ramp: Increase at 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

-

MS Parameters :

-

Ion Source : Electron Ionization (EI) at 70 eV.

-

Source Temperature : 230 °C.

-

Mass Range : Scan from m/z 40 to 400.

-

5. Data Analysis and Interpretation:

-

Identity Confirmation : The obtained mass spectrum should be compared to a reference spectrum if available. Key fragments to look for would include the molecular ion (M⁺) at m/z 165, and characteristic fragments such as the loss of a hydroxyl group ([M-17]⁺) or the tropylium-like ion from the benzylic cleavage. A major peak at m/z 58 ([CH₂=N(CH₃)₂]⁺) resulting from alpha-cleavage would be a strong indicator of the dimethylaminomethyl moiety.

-

Purity Assessment : The purity can be estimated by the area percent method from the total ion chromatogram (TIC). The peak area of this compound is divided by the total area of all peaks in the chromatogram.

Safety and Handling

As with any laboratory chemical, this compound should be handled with care, following standard safety protocols. Safety Data Sheets (SDS) for structurally similar compounds indicate that it should be handled in a well-ventilated area.[7]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Inhalation : Avoid breathing dust or vapors. If inhalation occurs, move the individual to fresh air.

-

Skin/Eye Contact : The compound may cause skin and eye irritation.[7] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound of significant interest due to its unique bifunctional structure, combining a primary alcohol and a tertiary amine on an aromatic scaffold. While detailed experimental data remains limited, its properties can be reliably inferred from its structure and comparison with related analogs. Its potential as a building block in the synthesis of complex molecules, particularly within the pharmaceutical industry, is noteworthy. The synthetic and analytical protocols outlined in this guide provide a solid framework for researchers to work with this versatile compound, enabling further exploration of its chemical potential and its application in the development of new chemical entities.

References

-

The Royal Society of Chemistry. Supporting Information. 2021. Available from: [Link]

-

PubChem. {2-[(Diethylamino)methyl]phenyl}methanol. National Center for Biotechnology Information. Available from: [Link]

-

Cheméo. Chemical Properties of 2-(Dimethylamino)-1-phenylethanol. Available from: [Link]

- Google Patents. CN103896782A - Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol.

-

Patsnap. Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol - Eureka. Available from: [Link]

-

ChemSynthesis. [2-(dimethylaminomethyl)phenyl]-phenylmethanol. Available from: [Link]

-

PubChem. (2-(Methylamino)phenyl)methanol. National Center for Biotechnology Information. Available from: [Link]

-

Centers for Disease Control and Prevention (CDC). (1) 2-(DIMETHYLAMINO)ETHANOL 2561 (2) 1-DIMETHYLAMINO-2-PROPANOL. Available from: [Link]

- Google Patents. CN103896782B - The method of preparation 2-(N, N-dimethylamino)-2 phenylbutanol.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033944). Available from: [Link]

-

PubChem. Dimethylamino(phenyl)methanol. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. {4-[2-(Dimethylamino)ethoxy]phenyl}methanol. National Center for Biotechnology Information. Available from: [Link]

-

Chemsrc. [2-(BENZYLAMINO)PHENYL]METHANOL. CAS#:1722-07-2. Available from: [Link]

-

PubChem. {2-[1-(Dimethylamino)ethyl]phenyl}(2,4-dimethylphenyl)phenylmethanol. National Center for Biotechnology Information. Available from: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE. 2011. Available from: [Link]

-

PubChem. 2-(Dimethylamino)-1-phenylethanol. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.

-

PubChem. methanol. National Center for Biotechnology Information. Available from: [Link]

-

Evidentic. Buy (2-Chloro-4-(dimethylamino)phenyl)methanol. Available from: [Link]

-

MDPI. Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. 2023. Available from: [Link]

-

PubMed Central. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. 2024. Available from: [Link]

-

Doria.fi. Analysis method development for quantification of by-products formed in the production of 2-(dimethylamino)ethylacrylate. Available from: [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Pharmaceutical Industry. 2010. Available from: [Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. 2022. Available from: [Link]

-

MDPI. Biotechnological 2-Phenylethanol Production: Recent Developments. 2022. Available from: [Link]

-

RSC Publishing. Transesterification or polymerization? Reaction mechanism and kinetics of 2-(diethylamino)ethyl methacrylate with methanol and the competitive effect on free-radical polymerization. Available from: [Link]

-

ResearchGate. VENUGOPAL RAJENDIRAN | Professor (Associate) | PhD | Central University of Tamil Nadu, Thiruvarur | Department of Chemistry | Research profile. Available from: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. {2-[(Diethylamino)methyl]phenyl}methanol | C12H19NO | CID 337191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. cdc.gov [cdc.gov]

- 7. (2-(Methylamino)phenyl)methanol | C8H11NO | CID 295953 - PubChem [pubchem.ncbi.nlm.nih.gov]

(2-(Dimethylamino)phenyl)methanol molecular structure and formula

An In-Depth Technical Guide to the Molecular Structure, Properties, and Synthesis of (2-(Dimethylamino)phenyl)methanol

This guide provides a comprehensive technical overview of this compound, a versatile aromatic amino alcohol of significant interest to researchers, scientists, and professionals in drug development. This document delves into the compound's molecular architecture, physicochemical properties, spectroscopic signature, and synthetic pathways, offering field-proven insights into its utility as a synthetic intermediate.

Molecular Identity and Structural Elucidation

This compound, also known by its synonyms 2-(Dimethylamino)benzyl alcohol and 2-(hydroxymethyl)-N,N-dimethylaniline, is an organic compound featuring a benzene ring substituted at the ortho positions with a dimethylamino group and a hydroxymethyl group.[1] Its unique structure, combining a nucleophilic tertiary amine and a primary alcohol, makes it a valuable building block in organic synthesis.

The fundamental structural and identifying information for this compound is summarized below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 4707-56-6[1] |

| Molecular Formula | C₉H₁₃NO[1] |

| Molecular Weight | 151.21 g/mol [2] |

| InChI | InChI=1S/C9H13NO/c1-10(2)9-6-4-3-5-8(9)7-11/h3-6,11H,7H2,1-2H3[1] |

| SMILES | CN(C)c1ccccc1CO[1] |

The spatial arrangement of the functional groups allows for potential intramolecular interactions, which can influence its reactivity and conformation.

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical environments. The following table summarizes key computed properties.[3]

| Property | Value | Unit |

| Boiling Point (Tboil) | 535.16 | K |

| Critical Pressure (Pc) | 3509.31 | kPa |

| Critical Temperature (Tc) | 741.00 | K |

| Critical Volume (Vc) | 0.528 | m³/kmol |

| Enthalpy of Vaporization (ΔvapH°) | 60.15 | kJ/mol |

| LogP (Octanol/Water Partition Coeff.) | 1.551 | |

| Water Solubility (log10WS) | -1.78 | mol/L |

Synthesis and Mechanistic Considerations

While various synthetic routes can be envisioned for the preparation of this compound, a common and reliable laboratory-scale synthesis involves the reduction of a corresponding carbonyl compound or carboxylic acid. The choice of starting material and reducing agent is critical for achieving high yield and purity.

A plausible and efficient synthetic pathway is the reduction of 2-(dimethylamino)benzoic acid. This method is advantageous as the starting material is commercially available and the reduction of a carboxylic acid to a primary alcohol is a well-established transformation.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reduction of 2-(Dimethylamino)benzoic Acid

This protocol describes a general procedure for the reduction of 2-(dimethylamino)benzoic acid to this compound using lithium aluminum hydride (LiAlH₄), a powerful reducing agent.

Causality of Experimental Choices:

-

Lithium Aluminum Hydride (LiAlH₄): Chosen for its high reactivity and ability to efficiently reduce carboxylic acids to primary alcohols.

-

Anhydrous Tetrahydrofuran (THF): A common aprotic ether solvent that is unreactive towards LiAlH₄ and effectively dissolves the starting material. The anhydrous condition is critical as LiAlH₄ reacts violently with water.

-

Inert Atmosphere (Nitrogen or Argon): Prevents the reaction of LiAlH₄ with atmospheric moisture and oxygen.

-

Aqueous Workup: Necessary to quench the excess LiAlH₄ and hydrolyze the resulting aluminum alkoxide complex to liberate the desired alcohol product.

Step-by-Step Methodology:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Addition of Starting Material: A solution of 2-(dimethylamino)benzoic acid in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The rate of addition is controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently heated to reflux to ensure the completion of the reduction.

-

Quenching: The reaction is carefully quenched by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling the flask in an ice bath.

-

Isolation: The resulting precipitate of aluminum salts is removed by filtration, and the filter cake is washed with THF.

-

Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by column chromatography or distillation.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below are the expected characteristic signals.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the different types of protons and their connectivity in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2-7.4 | Multiplet | 4H | Aromatic protons (Ar-H) |

| ~ 4.6 | Singlet | 2H | Methylene protons (-CH₂OH) |

| ~ 3.5 | Singlet | 1H | Hydroxyl proton (-OH) |

| ~ 2.7 | Singlet | 6H | Dimethylamino protons (-N(CH₃)₂) |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[1][4][5][6][7][8]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 | Aromatic Carbon (C-N) |

| ~ 138 | Aromatic Carbon (C-CH₂OH) |

| ~ 127-130 | Aromatic Carbons (CH) |

| ~ 65 | Methylene Carbon (-CH₂OH) |

| ~ 45 | Dimethylamino Carbons (-N(CH₃)₂) |

Note: Chemical shifts are approximate.[4][9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (alcohol) |

| 3050-3010 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| ~ 1600, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~ 1050 | Strong | C-O stretch (primary alcohol) |

Note: Frequencies are approximate.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 151 | Molecular ion (M⁺) |

| 134 | Loss of -OH |

| 122 | Loss of -CH₂OH |

| 106 | Loss of -N(CH₃)₂ |

Note: Fragmentation patterns are predicted based on common fragmentation pathways for alcohols and amines.[11][12][13][14]

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The dimethylamino group is a common pharmacophore found in a wide range of FDA-approved drugs, contributing to their pharmacological activity and pharmacokinetic properties.[15]

The presence of both a nucleophilic amine and a reactive alcohol group allows for a variety of subsequent chemical transformations, making it a versatile starting point for the synthesis of:

-

Biologically Active Compounds: The scaffold can be elaborated to introduce other functional groups, leading to the development of novel therapeutic agents.

-

Ligands for Metal Catalysis: The nitrogen and oxygen atoms can act as coordination sites for metal ions, making it a precursor for the synthesis of catalysts.

-

Specialty Chemicals: Its unique structure can be incorporated into materials with specific optical or electronic properties.

The strategic placement of the dimethylamino and hydroxymethyl groups in an ortho relationship on the phenyl ring allows for their participation in cyclization reactions to form heterocyclic systems, which are prevalent in many drug molecules.

Conclusion

This compound is a synthetically useful molecule with a well-defined structure and predictable chemical properties. Its straightforward synthesis from readily available starting materials, combined with the versatility of its functional groups, establishes it as a key building block for chemists in both academic and industrial research, particularly in the pursuit of novel pharmaceutical agents. This guide provides the foundational knowledge necessary for its effective utilization in the laboratory.

References

-

Bhatt, A. I. et al. (2014). Reduction by Dissolving Metals. XXII Reduction and Reductive Alkylation of Some Methoxy- and Dimethylamino-benzoic Acids*. CSIRO Publishing. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzenemethanol, 2-(dimethylamino)- (CAS 4707-56-6). Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Available at: [Link]

-

Patsnap. (n.d.). Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol. Eureka. Retrieved from [Link]

-

MDPI. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Available at: [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

OrganicChemGuide. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

ChemSynthesis. (n.d.). (2-methylaminophenyl)-phenylmethanol. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

- Unknown. (n.d.). 13-C NMR Chemical Shift Table.pdf.

-

RightAnswer. (n.d.). Knowledge Solutions. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2,4,6-tris[(dimethylamino)methyl]-. NIST WebBook. Retrieved from [Link]

-

PubMed Central. (2022). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-(Dimethylamino)benzaldehyde. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation. Retrieved from [Link]

- Unknown. (n.d.).

- Unknown. (n.d.).

-

PubChemLite. (n.d.). 2-(dimethylamino)benzoic acid (C9H11NO2). Retrieved from [Link]

-

PubChem. (n.d.). Dimethylamino(phenyl)methanol. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Dimethylamino)benzoic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). para-Dimethylaminobenzaldehyde. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]

-

Global Research Online. (2011). Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectra of the homopolymers (PDMAPMA and PIA) and copolymer.... Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Phenylacetic acid propyl ester (CAS 4606-15-9). Retrieved from [Link]

Sources

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. Dimethylamino(phenyl)methanol | C9H13NO | CID 11263586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzenemethanol, 2-(dimethylamino)- (CAS 4707-56-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. rsc.org [rsc.org]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. organicchemistryguide.com [organicchemistryguide.com]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. whitman.edu [whitman.edu]

- 14. uni-saarland.de [uni-saarland.de]

- 15. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for (2-(Dimethylamino)phenyl)methanol: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for (2-(Dimethylamino)phenyl)methanol, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a simple presentation of data, this guide delves into the causality behind experimental choices and provides a framework for the self-validation of protocols.

Introduction

This compound, an ortho-substituted aromatic compound, possesses a unique electronic and structural profile arising from the interplay between the electron-donating dimethylamino group and the hydroxylmethyl substituent. A thorough understanding of its spectroscopic characteristics is paramount for quality control, reaction monitoring, and structural elucidation in synthetic chemistry. This guide will explore the theoretical underpinnings and practical application of NMR, IR, and MS in the characterization of this molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[1][2][3]

A. ¹H NMR Spectroscopy

Principle & Causality: ¹H NMR spectroscopy exploits the magnetic properties of hydrogen nuclei. When placed in a strong magnetic field, these nuclei can exist in different spin states. Irradiation with radiofrequency waves causes transitions between these states, and the energy required for this transition is influenced by the local electronic environment of each proton.[1][2] This results in a spectrum with signals at different chemical shifts (δ), providing a map of the different types of protons in the molecule. For this compound, the choice of a deuterated solvent like chloroform-d (CDCl₃) is crucial as it dissolves the analyte without introducing interfering proton signals.[4][5]

Experimental Protocol: ¹H NMR Acquisition

Caption: Workflow for acquiring a ¹H NMR spectrum.

Data Interpretation:

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons of the CH₂OH group, the hydroxyl proton, and the methyl protons of the N(CH₃)₂ group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~4.6 | Singlet | 2H | Methylene protons (-CH₂OH) |

| ~3.5 (broad) | Singlet | 1H | Hydroxyl proton (-OH) |

| ~2.7 | Singlet | 6H | Dimethylamino protons (-N(CH₃)₂) |

-

Aromatic Protons (δ ~7.2-7.4): The four protons on the benzene ring will appear as a complex multiplet due to ortho, meta, and para coupling. The electron-donating dimethylamino group and the electron-withdrawing hydroxymethyl group will influence their precise chemical shifts.[6][7][8]

-

Methylene Protons (δ ~4.6): The two protons of the CH₂OH group are adjacent to the electron-withdrawing oxygen and the aromatic ring, causing them to be deshielded and appear as a singlet.

-

Hydroxyl Proton (δ ~3.5): The chemical shift of the hydroxyl proton is variable and concentration-dependent due to hydrogen bonding. It often appears as a broad singlet.

-

Dimethylamino Protons (δ ~2.7): The six protons of the two methyl groups are equivalent and appear as a sharp singlet. Their chemical shift is influenced by the nitrogen atom.

B. ¹³C NMR Spectroscopy

Principle & Causality: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The principles are similar to ¹H NMR, but it observes the ¹³C isotope, which has a much lower natural abundance (about 1.1%).[9][10][11] Proton decoupling is typically employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Experimental Protocol: ¹³C NMR Acquisition

Caption: Workflow for acquiring a ¹³C NMR spectrum.

Data Interpretation:

The proton-decoupled ¹³C NMR spectrum of this compound will show distinct signals for each of the carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | Aromatic Carbon (C-N) |

| ~128-130 | Aromatic Carbons (CH) |

| ~127 | Aromatic Carbon (C-CH₂OH) |

| ~122, ~118 | Aromatic Carbons (CH) |

| ~65 | Methylene Carbon (-CH₂OH) |

| ~45 | Dimethylamino Carbons (-N(CH₃)₂) |

-

Aromatic Carbons (δ ~118-152): The six aromatic carbons will have distinct chemical shifts. The carbon attached to the electron-donating nitrogen atom (C-N) will be significantly shielded and appear upfield, while the other aromatic carbons will resonate in the typical aromatic region.

-

Methylene Carbon (δ ~65): The carbon of the CH₂OH group is attached to an oxygen atom, causing it to be deshielded.

-

Dimethylamino Carbons (δ ~45): The two equivalent methyl carbons of the dimethylamino group will appear as a single peak.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[12][13][14]

Principle & Causality: Different types of bonds (e.g., O-H, C-H, C=C, C-N) vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes.[12][13][14] The resulting spectrum shows absorption bands that are characteristic of the functional groups present. For solid samples like this compound, the KBr pellet method is a common sample preparation technique.[15][16][17][18][19]

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

Caption: Workflow for acquiring an FTIR spectrum using the KBr pellet method.

Data Interpretation:

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 (broad) | O-H stretch | Alcohol (-OH) |

| 3050-3000 | C-H stretch | Aromatic |

| 2950-2800 | C-H stretch | Aliphatic (-CH₂, -CH₃) |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1350-1250 | C-N stretch | Aromatic Amine |

| 1200-1000 | C-O stretch | Primary Alcohol |

-

O-H Stretch (3400-3200 cm⁻¹): A broad and strong absorption in this region is a clear indication of the hydroxyl group, with the broadening due to hydrogen bonding.[20]

-

C-H Stretches (3050-3000 cm⁻¹ and 2950-2800 cm⁻¹): The absorptions slightly above 3000 cm⁻¹ are characteristic of aromatic C-H bonds, while those below 3000 cm⁻¹ are from the aliphatic C-H bonds of the methylene and methyl groups.

-

C=C Stretch (1600-1450 cm⁻¹): A series of absorptions in this region confirms the presence of the aromatic ring.

-

C-N Stretch (1350-1250 cm⁻¹): A moderate to strong absorption in this range is indicative of the C-N bond of the aromatic amine.[21]

-

C-O Stretch (1200-1000 cm⁻¹): A strong absorption in this region is characteristic of the C-O single bond of the primary alcohol.

III. Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.[5][22][23][24]

Principle & Causality: In a mass spectrometer, molecules are ionized, typically by electron impact (EI), which causes them to form a molecular ion (M⁺). This high-energy ion often fragments into smaller, charged species. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are then measured.[5][22][23][24] Gas Chromatography (GC) is often coupled with MS (GC-MS) to separate components of a mixture before they enter the mass spectrometer.[12][13][25]

Experimental Protocol: GC-MS Analysis

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Journal of Organic Chemistry - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. compoundchem.com [compoundchem.com]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. wiley.com [wiley.com]

- 13. researchgate.net [researchgate.net]

- 14. Journal of the American Chemical Society - Wikipedia [en.wikipedia.org]

- 15. grokipedia.com [grokipedia.com]

- 16. Journal of Mass Spectrometry - Wikipedia [en.wikipedia.org]

- 17. Spectrochimica Acta Part A-Molecular and Biomolecular Spectroscopy Impact Factor IF 2025|2024|2023 - BioxBio [bioxbio.com]

- 18. Organic & Inorganic Chemistry Journals | ACS Publications [connect.acspubs.org]

- 19. JOURNAL OF ORGANIC CHEMISTRY — Explore journal profiles and ratings - Peeref [peeref.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. orgchemboulder.com [orgchemboulder.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Journal of Organic Chemistry JOC | Scholar9 [scholar9.com]

- 24. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 25. American Chemical Society - Wikipedia [en.wikipedia.org]

Solubility and stability of (2-(Dimethylamino)phenyl)methanol

An In-Depth Technical Guide to the Solubility and Stability of (2-(Dimethylamino)phenyl)methanol

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is an organic molecule featuring a tertiary amine, a primary alcohol, and an aromatic ring. This unique combination of functional groups dictates its physicochemical properties, making a thorough understanding of its solubility and stability paramount for its application in research and development, particularly in the context of drug discovery and materials science. This guide provides a comprehensive framework for characterizing this compound. It moves beyond a simple data sheet to offer detailed, field-proven protocols and the scientific rationale behind them. We will explore methodologies for comprehensive solubility profiling and the development of a robust, stability-indicating assay using forced degradation studies, ensuring that researchers can generate reliable and reproducible data.

Physicochemical Foundation and Predicted Behavior

Before embarking on experimental analysis, a foundational understanding of the molecular structure is critical. This compound possesses three key structural features that govern its solubility and stability:

-

A Basic Tertiary Amine (-N(CH₃)₂): The lone pair of electrons on the nitrogen atom makes this group a Lewis base. It is expected to be protonated in acidic conditions to form a water-soluble ammonium salt. This is the most significant feature influencing its solubility in aqueous media of varying pH. This group is also susceptible to oxidation, potentially leading to N-oxidation or N-dealkylation, which are common degradation pathways for N,N-dimethylaniline derivatives.[1][2]

-

A Polar Primary Alcohol (-CH₂OH): The hydroxyl group can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in polar protic solvents like water and alcohols.[3]

-

An Aromatic Phenyl Ring: This large, non-polar moiety contributes to the molecule's hydrophobicity, suggesting solubility in organic solvents and potentially limiting its aqueous solubility at neutral pH.

These features suggest a molecule with amphiphilic characteristics, whose solubility profile will be highly dependent on the solvent system, particularly the pH of aqueous solutions.

Comprehensive Solubility Profiling

A precise understanding of solubility is fundamental. The following sections detail a systematic approach to determining the solubility of this compound across a range of relevant solvent systems.

Guiding Principles: "Like Dissolves Like" and pH-Shift

The principle of "like dissolves like" provides a qualitative prediction of solubility.[4]

-

Polar Solvents: Due to the polar alcohol and amine groups, moderate to good solubility is expected in polar solvents (e.g., methanol, ethanol, DMSO).

-

Non-Polar Solvents: The phenyl ring suggests some affinity for non-polar solvents (e.g., toluene, hexane), though this may be limited by the polar functional groups.

-

Aqueous Solubility: The molecule's basicity is key. At neutral pH, aqueous solubility might be low. However, in acidic solutions (pH < pKa of the tertiary amine), the formation of the cationic ammonium salt will dramatically increase aqueous solubility. Conversely, it should remain largely un-ionized and less soluble in basic solutions.[5][6]

Experimental Protocol: Qualitative Solubility Determination

This initial screening protocol efficiently classifies the compound's solubility based on its acid-base properties, providing crucial insights with minimal material.[5][7]

Methodology:

-

Preparation: Add approximately 25 mg of this compound to each of four separate test tubes.

-

Solvent Addition: To the tubes, add 0.75 mL of the following solvents, respectively:

-

Tube 1: Deionized Water

-

Tube 2: 5% w/v Sodium Hydroxide (NaOH)

-

Tube 3: 5% w/v Sodium Bicarbonate (NaHCO₃)

-

Tube 4: 5% v/v Hydrochloric Acid (HCl)

-

-

Agitation: Vigorously shake each tube for 60 seconds.[4]

-

Observation: Visually inspect for complete dissolution. If the compound dissolves in water, test the solution's pH with litmus paper.

-

Interpretation: Solubility in 5% HCl is a strong indicator of a basic functional group, such as an amine.[5][6] In-solubility in NaOH and NaHCO₃ indicates the absence of a significant acidic group.

Sources

Investigating the Therapeutic Potential of (2-(Dimethylamino)phenyl)methanol: A Proposed Research Roadmap

An In-Depth Technical Guide

Abstract

(2-(Dimethylamino)phenyl)methanol is a deceptively simple aromatic amino alcohol whose biological activities remain largely unexplored in peer-reviewed literature. While its utility in synthetic and coordination chemistry is documented, its potential as a pharmacologically active agent is an open question. This guide moves beyond the known chemical data to propose a structured, multi-tiered research program designed to systematically uncover and validate its potential biological functions. Drawing parallels from structurally analogous compounds with known neuroactive properties, we hypothesize that this compound may function as a modulator of monoamine transporters. This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, providing a detailed, logic-driven framework for investigation, complete with actionable experimental protocols, data interpretation strategies, and the causal reasoning behind each proposed step.

Introduction and Current Landscape

This compound, also known as 2-(hydroxymethyl)-N,N-dimethylaniline, is a commercially available organic compound. A review of current literature reveals its primary applications are as a ligand in the formation of metal complexes and as a reagent in organic synthesis. Its chemical structure features a phenyl ring substituted with a hydroxymethyl group and a dimethylamino group at the ortho position. This specific arrangement, particularly the presence of the benzylic amine moiety, is noteworthy as it is a common feature in many centrally active pharmaceutical agents.

Despite its structural resemblance to known pharmacophores, there is a significant void in the scientific literature regarding its biological effects. This guide aims to bridge that gap by proposing a hypothesis-driven research workflow. Our central hypothesis is that the structural motif of this compound bears a sufficient resemblance to known monoamine reuptake inhibitors to warrant investigation into its potential activity at neurotransmitter transporters such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).

This document outlines a comprehensive strategy, from initial in silico screening and cytotoxicity assessment to detailed in vitro target validation and functional characterization.

Molecular Profile and Structural Analogy

The foundation of our hypothesis rests on the principle of structural analogy. The core structure of this compound can be deconstructed into key features shared with established neuroactive compounds.

-

Phenylpropylamine Backbone: Many monoamine reuptake inhibitors, like fluoxetine and venlafaxine, contain a core phenyl ring connected to an amine via a short alkyl chain. This compound shares this fundamental arrangement.

-

Tertiary Amine: The dimethylamino group is a tertiary amine, a common feature in many CNS drugs that influences basicity (pKa), receptor interaction, and the ability to cross the blood-brain barrier.

-

Ortho Substitution: The ortho-positioning of the hydroxymethyl and dimethylamino groups creates a specific conformational profile that could dictate binding selectivity to protein targets.

Given these features, a logical starting point is to investigate its interaction with the family of solute carrier 6 (SLC6) neurotransmitter transporters.

Proposed Research Workflow: A Multi-Tiered Approach

We propose a phased investigation designed for progressive, evidence-based decision-making. This workflow ensures that resources are committed logically, starting with low-cost, high-throughput methods before moving to more complex and resource-intensive assays.

Caption: Proposed multi-tiered research workflow for investigating this compound.

Detailed Experimental Protocols

The following protocols are presented with the expertise of a senior scientist, emphasizing causality and self-validation.

Tier 1: Foundational Screening

4.1.1. Protocol: Preliminary Cytotoxicity Assessment using MTT Assay

-

Objective: To determine the concentration range of this compound that is non-toxic to a relevant cell line (e.g., HEK293 cells, which are commonly used for transporter expression), thereby establishing a valid window for subsequent in vitro assays.

-

Methodology:

-

Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Seeding: Seed 10,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold dilutions in culture medium, ranging from 200 µM down to 0.1 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.

-

Treatment: Replace the old medium with the medium containing the compound dilutions. Include "vehicle control" (medium with 0.5% DMSO) and "no treatment" control wells.

-

Incubation: Incubate the plate for 24 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis & Trustworthiness: Cell viability is calculated as (Absorbance_treated / Absorbance_vehicle) * 100. The resulting dose-response curve is used to calculate the CC₅₀ (50% cytotoxic concentration). For subsequent assays, concentrations should be kept at least 10-fold below the calculated CC₅₀ to ensure observed effects are due to specific target engagement, not general toxicity.

Tier 2: Target Validation & Functional Activity

4.2.1. Protocol: Radioligand Binding Assay for SERT Affinity

-

Objective: To determine if this compound can displace a known high-affinity radioligand from the serotonin transporter (SERT), thereby measuring its binding affinity (Ki).

-

Methodology:

-

Membrane Preparation: Use commercially available cell membranes prepared from HEK293 cells stably expressing human SERT.

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine:

-

50 µL of assay buffer containing the radioligand (e.g., 1 nM [³H]-Citalopram).

-

25 µL of varying concentrations of this compound (the "displacer").

-

25 µL of cell membrane suspension (typically 5-10 µg of protein).

-

-

Controls:

-

Total Binding: Radioligand + Membranes (no displacer).

-

Non-specific Binding (NSB): Radioligand + Membranes + a high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).

-

-

Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer.

-

Scintillation Counting: Allow filters to dry, then add scintillation cocktail and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis & Interpretation:

-

Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of the compound that displaces 50% of the radioligand).

-

Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Table 1: Hypothetical Data Summary for Tier 2 Assays

| Parameter | SERT | DAT | NET |

| Binding Affinity (Ki, nM) | 125 | >10,000 | 850 |

| Functional Activity (IC₅₀, nM) | 250 | >10,000 | 1,500 |

This table illustrates how results would be presented, allowing for at-a-glance comparison of selectivity.

4.2.2. Protocol: Synaptosomal Neurotransmitter Uptake Assay

-

Objective: To determine if the binding of this compound to SERT results in a functional effect, specifically the inhibition of serotonin reuptake.

-

Methodology:

-

Synaptosome Preparation: Isolate synaptosomes (resealed nerve terminals) from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT) via differential centrifugation.

-

Pre-incubation: Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or a vehicle control for 10 minutes at 37°C.

-

Uptake Initiation: Initiate neurotransmitter uptake by adding a low concentration of radiolabeled serotonin (e.g., [³H]-5-HT).

-

Uptake Termination: After a short incubation period (e.g., 5 minutes), terminate the uptake by rapid filtration through a GF/B filter plate, washing immediately with ice-cold buffer.

-

Measurement: Quantify the amount of radioactivity trapped within the synaptosomes via scintillation counting.

-

Hypothesized Mechanism of Action

If the proposed experiments yield positive results consistent with our hypothesis, the mechanism would involve the competitive inhibition of monoamine transporters.

Caption: Hypothesized mechanism: Competitive blockade of the serotonin transporter (SERT).

By binding to the transporter, this compound would prevent the reuptake of serotonin from the synaptic cleft, thereby increasing the concentration and duration of serotonin available to act on postsynaptic receptors.

Conclusion and Future Directions

This guide presents a scientifically rigorous and logically structured plan to investigate the unknown biological potential of this compound. By leveraging principles of structural analogy, we have formulated a testable hypothesis centered on the modulation of monoamine transporters. The proposed multi-tiered workflow provides a clear path from initial screening to functional validation, with each step designed to build upon the last.

Positive findings from this research program would position this compound as a novel chemical scaffold for the development of CNS-active agents. Future work would then expand to include full selectivity profiling against a wider panel of receptors and transporters, in vivo pharmacokinetic studies, and assessment in animal models of depression or anxiety. This foundational work is the critical first step in potentially unlocking the therapeutic value of this overlooked molecule.

References

-

Title: Syntheses, crystal structures and properties of two new Ni(II) and Co(II) complexes with this compound Source: SpringerLink URL: [Link]

-

Title: Crystal structure of this compound Source: De Gruyter URL: [Link]

-

Title: The Cheng-Prusoff Equation: A Review of its Applications and Limitations Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: Isolation of Synaptosomes Source: Cold Spring Harbor Protocols URL: [Link]

The Pivotal Role of (2-(Dimethylamino)phenyl)methanol: A Technical Guide for Chemical Synthesis

Abstract